molecular formula C18H15ClN2O2S B12915987 4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone CAS No. 5557-48-2

4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone

Cat. No.: B12915987
CAS No.: 5557-48-2
M. Wt: 358.8 g/mol
InChI Key: BMFALLFAWFJQMK-UHFFFAOYSA-N
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Description

4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry This compound features a pyridazinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 5-methoxy-2-phenylpyridazin-3(2H)-one, and thiourea.

    Formation of Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea.

    Cyclization: The intermediate is then subjected to cyclization with 5-methoxy-2-phenylpyridazin-3(2H)-one under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)thio)-5-methoxy-1,3,4-thiadiazole
  • 4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-1,3,4-oxadiazole

Uniqueness

4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone is unique due to its pyridazinone core, which imparts distinct biological activities compared to other similar compounds. The presence of the methoxy and 4-chlorobenzylthio groups further enhances its chemical properties, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5557-48-2

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-2-phenylpyridazin-3-one

InChI

InChI=1S/C18H15ClN2O2S/c1-23-16-11-20-21(15-5-3-2-4-6-15)18(22)17(16)24-12-13-7-9-14(19)10-8-13/h2-11H,12H2,1H3

InChI Key

BMFALLFAWFJQMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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